

Ubiquitination-IN-1 solubility and preparation for experiments

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Compound of Interest

Compound Name: Ubiquitination-IN-1

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Application Notes: Ubiquitination-IN-1

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed information on the solubility, preparation, and experimental application of **Ubiquitination-IN-1**, a potent inhibitor of the Cks1-Skp2 protein-protein interaction.

Product Information

• Name: **Ubiquitination-IN-1** (also referred to as compound 24)

CAS No.: 1819330-15-8

Molecular Formula: C21H14F3N3O2S

Molecular Weight: 429.41 g/mol

Mechanism of Action: Ubiquitination-IN-1 is an inhibitor of ubiquitination that functions by disrupting the protein-protein interaction between Cks1 and Skp2, with an IC₅₀ of 0.17 μΜ.[1]
 [2] This inhibition prevents the degradation of tumor suppressors like p27, leading to their accumulation.[1][2]

Quantitative Data Summary



Table 1: Solubility of **Ubiquitination-IN-1**

Solvent	Concentration <i>l</i> Formulation	Notes
In Vitro		
DMSO	83.33 mg/mL (194.06 mM)	Requires ultrasonic agitation and warming to 60°C for complete dissolution.[2]
In Vivo		
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 2.08 mg/mL (4.84 mM)	Results in a clear solution.[2]
10% DMSO, 90% (20% SBE- β-CD in saline)	2.08 mg/mL (4.84 mM)	Results in a suspended solution; requires sonication.[2]

Table 2: Storage and Stability

Form	Storage Temperature	Stability Period
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months[1]
-20°C	1 month[1]	

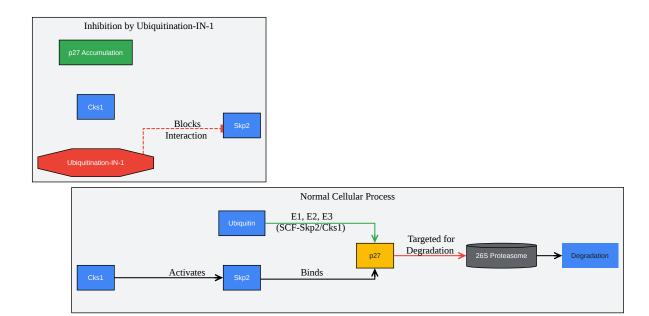
Table 3: Biological Activity (IC50)

Parameter	Value	Cell Lines
Cks1-Skp2 Interaction Inhibition	0.17 μΜ	N/A
Cell Proliferation Inhibition	0.91 μΜ	A549[1][2]
0.4 μΜ	HT1080[1][2]	



Signaling Pathway

Ubiquitination-IN-1 inhibits the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, specifically by targeting the interaction between the F-box protein Skp2 and its essential cofactor Cks1. This disruption prevents the ubiquitination and subsequent proteasomal degradation of the cell cycle inhibitor p27.



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Caption: Mechanism of **Ubiquitination-IN-1** action.



Experimental ProtocolsPreparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- Ubiquitination-IN-1 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- · Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heat block set to 60°C
- Ultrasonic bath

Procedure:

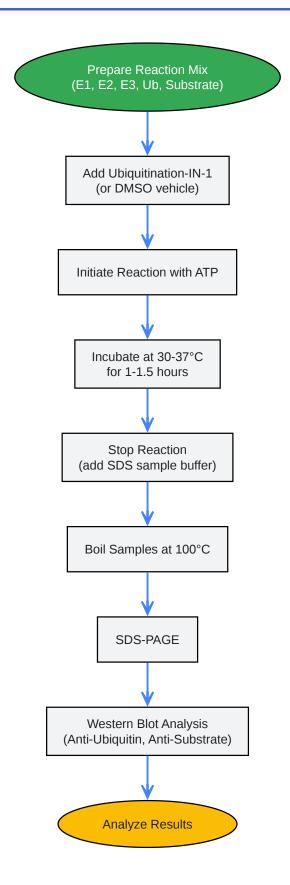
- Calculate the mass of **Ubiquitination-IN-1** required. For 1 mL of a 10 mM stock solution (MW = 429.41), you will need 4.29 mg.
- Weigh the calculated amount of **Ubiquitination-IN-1** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to the tube.
- Vortex the solution vigorously.
- To achieve full dissolution, heat the solution to 60°C and use an ultrasonic bath as needed.
 [2]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]



In Vitro Ubiquitination Assay

This protocol provides a general framework for an in vitro ubiquitination assay to test the inhibitory effect of **Ubiquitination-IN-1**.





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Caption: Workflow for an in vitro ubiquitination assay.



Materials:

- E1 Ubiquitin-Activating Enzyme
- E2 Ubiquitin-Conjugating Enzyme (e.g., UBCH5b)
- E3 Ubiquitin Ligase (e.g., purified SCF-Skp2/Cks1 complex)
- Substrate protein (e.g., recombinant p27)
- Ubiquitin
- 10X Ubiquitylation Buffer (e.g., 500 mM Tris pH 8.0, 50 mM MgCl₂, 10 mM DTT)
- ATP solution (e.g., 20 mM)
- **Ubiquitination-IN-1** stock solution (in DMSO)
- DMSO (vehicle control)
- 4X SDS-PAGE sample buffer
- Nuclease-free water

Procedure:

- Prepare Reaction Mix: On ice, combine the following in a microcentrifuge tube (example for a 30-50 μL reaction): E1 enzyme (50-100 nM), E2 enzyme (200-500 nM), E3 ligase (20 nM), substrate protein (200 nM), and ubiquitin (5-10 μg).[3][4] Add 10X ubiquitylation buffer to a final concentration of 1X.
- Add Inhibitor: Add the desired concentration of **Ubiquitination-IN-1** to the treatment tubes.
 For control tubes, add an equivalent volume of DMSO. Pre-incubate for 10-15 minutes on ice.
- Initiate Reaction: Start the ubiquitination reaction by adding ATP to a final concentration of 2-10 mM.[3]

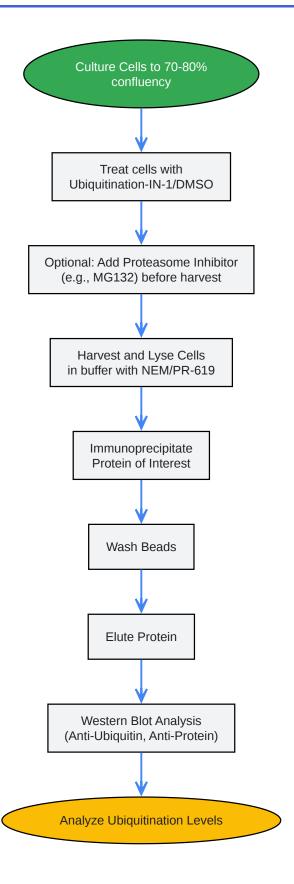


- Incubation: Incubate the reaction mixture at 30°C or 37°C for 1 to 1.5 hours.[4]
- Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE sample buffer.
- Analysis: Boil the samples at 100°C for 5 minutes.[4] Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies against the substrate (to observe higher molecular weight ubiquitinated species) and ubiquitin.

Cell-Based (In Vivo) Ubiquitination Assay

This protocol outlines the steps to assess the effect of **Ubiquitination-IN-1** on protein ubiquitination within cultured cells.





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Caption: Workflow for a cell-based ubiquitination assay.



Materials:

- Cell line of interest (e.g., A549, HT1080)
- Complete cell culture medium
- Ubiquitination-IN-1 stock solution
- Proteasome inhibitor (e.g., MG132) (optional)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase
 (DUB) inhibitor like N-Ethylmaleimide (NEM) or PR-619.[5]
- Antibody against the protein of interest (for immunoprecipitation)
- Protein A/G agarose beads
- Antibodies for Western blotting (anti-ubiquitin, anti-protein of interest)

Procedure:

- Cell Culture: Plate cells and grow them to 70-80% confluency.
- Treatment: Treat the cells with the desired concentration of Ubiquitination-IN-1 (e.g., 0.5 5 μM). Include a DMSO vehicle control. Incubate for the desired time period (e.g., 4-24 hours).
- Proteasome Inhibition (Optional): To allow ubiquitinated proteins to accumulate, a proteasome inhibitor (e.g., 10-20 μM MG132) can be added 4-6 hours before harvesting.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and DUB inhibitors.
- Immunoprecipitation:
 - Clarify the cell lysates by centrifugation.
 - Incubate the supernatant with an antibody specific to your protein of interest (e.g., antip27) for 2-4 hours or overnight at 4°C.



- Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.
- Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
- Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot. Probe the
 membrane with an anti-ubiquitin antibody to detect the ubiquitination status of your target
 protein and with an antibody against the target protein as a loading control. An increase in
 the high-molecular-weight smear in the control lane compared to the **Ubiquitination-IN-1**treated lane indicates successful inhibition.

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